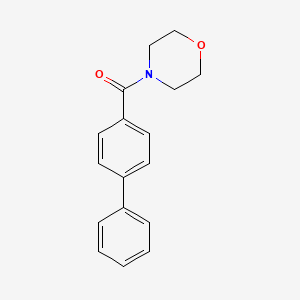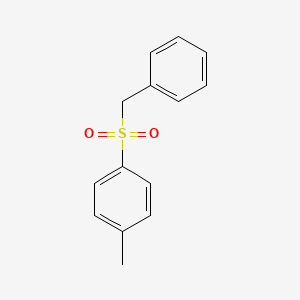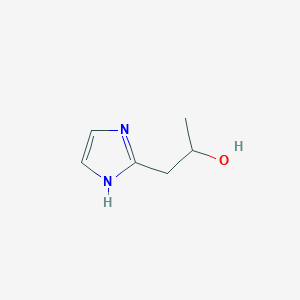
tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate, also known as TBOC, is an organic compound that has been used in a variety of scientific experiments. TBOC is a carbamate of the oxadiazole family and is used in a variety of chemical reactions due to its unique properties. TBOC is a versatile compound that has been used in a variety of scientific disciplines ranging from organic synthesis to biochemistry.
Scientific Research Applications
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate has been used in a variety of scientific experiments, including organic and inorganic synthesis, biochemistry, and medicinal chemistry. This compound has been used as a catalyst in a variety of reactions, including the synthesis of polymers, the synthesis of heterocyclic compounds, and the synthesis of pharmaceuticals. This compound has also been used in the synthesis of fluorescent molecules and as a ligand in metal-catalyzed reactions. This compound has also been used in the study of enzyme kinetics and protein folding.
Mechanism of Action
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by this compound can lead to a variety of biochemical and physiological effects. The accumulation of acetylcholine in the synapse can lead to an increase in the activity of the parasympathetic nervous system, resulting in increased heart rate, increased respiration rate, and increased salivation. In addition, the inhibition of acetylcholinesterase can lead to an increase in the activity of the sympathetic nervous system, resulting in increased blood pressure, increased sweating, and increased pupil dilation.
Advantages and Limitations for Lab Experiments
The use of tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, this compound is a highly reactive compound, making it useful for a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly toxic compound, and proper safety precautions must be taken when handling this compound. In addition, the reaction of this compound with acetylcholinesterase is reversible, meaning that the effects of this compound on the enzyme can be reversed by the addition of a reducing agent.
Future Directions
The use of tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate in scientific research has a variety of potential future directions. This compound could be used in the development of novel drugs that target acetylcholinesterase and other enzymes. This compound could also be used in the development of fluorescent molecules and other compounds with unique properties. In addition, this compound could be used in the study of enzyme kinetics and protein folding. Finally, this compound could be used in the development of new materials and catalysts for use in organic synthesis.
Synthesis Methods
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate can be synthesized through the reaction of tert-butyl alcohol and 1,2,4-oxadiazole-3-carboxamide. The reaction is conducted in the presence of a base, typically sodium ethoxide, and a catalyst, typically pyridine. The reaction takes place in a solvent, typically methanol, and the product is isolated by vacuum distillation. The reaction yields a white crystalline solid, which is then purified by recrystallization.
properties
IUPAC Name |
tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,3)13-6(11)9-5-8-4-12-10-5/h4H,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWQNYFPXZTNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)


![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)

